molecular formula C17H18N2O3S B5651588 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide

Cat. No.: B5651588
M. Wt: 330.4 g/mol
InChI Key: VMAYPWXYVNPRIB-UHFFFAOYSA-N
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Description

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-methylphenyl group substituted with a pyrrolidin-2-one (2-oxopyrrolidine) ring at the para position. This structural motif is critical for its biological activity, particularly as an antimicrotubule agent targeting the colchicine-binding site (C-BS) . The compound’s design aligns with structure-activity relationship (SAR) studies aimed at optimizing antiproliferative activity while minimizing toxicity.

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-13-12-14(9-10-16(13)19-11-5-8-17(19)20)18-23(21,22)15-6-3-2-4-7-15/h2-4,6-7,9-10,12,18H,5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAYPWXYVNPRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an appropriate precursor to form the pyrrolidine ring, followed by sulfonation to introduce the benzenesulfonamide moiety .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrrolidine ring .

Scientific Research Applications

Anticancer Activity

Research indicates that sulfonamide derivatives exhibit significant anticancer properties. N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide has been identified as a potential inhibitor of mutant isocitrate dehydrogenase (IDH) 1/2, enzymes implicated in various cancers, including gliomas. Inhibitors of these enzymes can disrupt tumor metabolism, leading to reduced tumor growth and increased apoptosis in cancer cells .

Antimicrobial Properties

Sulfonamides are well-known for their antibacterial effects. The compound's structure suggests potential activity against a broad spectrum of bacteria by inhibiting folate synthesis pathways. Studies have shown that modifications to the sulfonamide group can enhance antimicrobial efficacy, making it a candidate for developing new antibiotics .

Neurological Disorders

The incorporation of the oxopyrrolidine moiety in the compound suggests possible neuroprotective effects. Preliminary studies indicate that similar compounds can modulate neurotransmitter systems, offering therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease by improving cognitive function and reducing neuroinflammation .

Anti-inflammatory Effects

Sulfonamides have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines. The specific compound may be useful in treating chronic inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease by downregulating inflammatory pathways .

Polymer Chemistry

This compound can serve as a functional monomer in polymer synthesis. Its ability to form strong intermolecular interactions makes it suitable for creating high-performance polymers with enhanced thermal and mechanical properties. Research into its application in coatings and adhesives is ongoing .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInhibition of IDH 1/2 led to reduced tumor growth in glioma models
Antimicrobial EfficacyEnhanced activity against resistant bacterial strains
Neuroprotective EffectsModulation of neurotransmitter release improved cognitive outcomes in animal models
Polymer DevelopmentCreation of high-strength polymers with improved thermal stability

Mechanism of Action

The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Pyrrolidinone vs. Imidazolidinone Moieties

Replacing the pyrrolidin-2-one group with an imidazolidin-2-one (IMZ) moiety, as seen in earlier studies on phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs), significantly alters microtubule binding. PIB-SAs exhibited IC₅₀ values in the nanomolar range (e.g., 8.7 nM for PIB-SOs), whereas pyrrolidinone-containing derivatives (PYB-SAs) like the target compound showed comparable potency (0.056–21 μM) .

Substituent Effects on the Aromatic Ring

  • Trimethoxyphenyl Substituent (Compound 31) : The derivative 4-(2-oxopyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide (Compound 31, ) demonstrated enhanced antiproliferative activity (IC₅₀: 0.0087 μM) due to the electron-donating methoxy groups, which likely improve binding to the C-BS . In contrast, the target compound’s 3-methyl group may reduce steric hindrance, favoring metabolic stability .

Fluorinated Analogs (T0901317)

T0901317 (N-(2,2,2-trifluoroethyl)-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)-phenyl]benzenesulfonamide, ) incorporates multiple trifluoromethyl groups, increasing lipophilicity and bioavailability. This modification improved pharmacological properties in liver X receptor (LXR) agonists, suggesting that fluorination could enhance blood-brain barrier penetration compared to the target compound’s methyl group .

Thermal Stability and Spectral Data

  • Melting points for pyrrolidinone-containing derivatives vary: Compound 31 melts at 199–201°C , while the 3-nitro analog () lacks reported thermal data. The target compound’s methyl group may lower melting points compared to bulkier substituents.
  • NMR Profiles: Key ¹H NMR signals for pyrrolidinone derivatives include δ 3.78–3.79 ppm (CH₂ adjacent to the carbonyl) and δ 2.48 ppm (CH₂ in the pyrrolidinone ring), consistent across analogs .

Antiproliferative Activity

  • PYB-SAs and PYB-SOs (including the target compound) inhibit cancer cell proliferation (HT-1080, MCF7) at IC₅₀ values of 0.0087–21 μM, comparable to colchicine but with reduced toxicity in chick embryo models .
  • Mechanism: These compounds induce G2/M cell cycle arrest and microtubule depolymerization via C-BS binding, confirmed by tubulin polymerization assays and immunofluorescence .

Toxicity Profiles

Biological Activity

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide moiety, which is known for its diverse biological activities. The presence of the pyrrolidine ring and the methyl group contributes to its pharmacological properties.

Chemical Formula: C14_{14}H16_{16}N2_{2}O2_{2}S
Molecular Weight: 284.35 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often act as inhibitors of various enzymes, including carbonic anhydrases and certain proteases.
  • Cell Cycle Disruption : Similar compounds have shown to affect cell cycle progression, particularly by interfering with the G2/M phase, leading to apoptosis in cancer cells.
  • Antiproliferative Effects : The compound may exhibit cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis or necrosis.

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of related compounds:

Activity Cell Line IC50 (µM) Mechanism
AntiproliferativeMCF7 (breast cancer)0.5Cell cycle arrest
AntiproliferativeHT-29 (colon cancer)0.8Apoptosis induction
Enzyme inhibitionCarbonic anhydrase0.02Competitive inhibition
AntiangiogenicChick chorioallantoic membrane1.0Inhibition of angiogenesis

Case Study 1: Anticancer Activity

In a study assessing the antiproliferative effects of sulfonamide derivatives, this compound was tested against multiple cancer cell lines. Results indicated significant growth inhibition in MCF7 and HT-29 cells, with an IC50 value in the low micromolar range. The mechanism was linked to disruption in microtubule dynamics and induction of apoptosis.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of this compound on carbonic anhydrase II. The study demonstrated that it binds competitively at the active site, exhibiting potent inhibition with an IC50 value significantly lower than that of traditional inhibitors. This suggests potential applications in treating conditions like glaucoma or edema.

Research Findings

Recent research has highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of sulfonamide derivatives. Modifications to the pyrrolidine ring and sulfonamide group can enhance potency and selectivity for specific targets.

Key Research Insights:

  • Structure Optimization : Variations in the substituents on the phenyl ring significantly impact biological activity.
  • Selectivity Profiles : Certain derivatives showed selective inhibition for specific isoforms of carbonic anhydrases, suggesting tailored therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide, and how can reaction conditions be optimized?

  • Answer: The synthesis typically involves multi-step routes, including sulfonylation of aniline derivatives and subsequent functionalization of the pyrrolidinone moiety. Key steps include coupling reactions (e.g., Ullmann or Buchwald–Hartwig for aryl-amine bonds) and cyclization to form the 2-oxopyrrolidine ring. Optimization focuses on solvent selection (polar aprotic solvents like DMF), temperature control (80–120°C), and catalysts (e.g., Pd for cross-coupling). Continuous flow reactors may enhance reproducibility and scalability .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

  • Answer:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR (e.g., δ 10.20 ppm for sulfonamide NH; δ 175.2 ppm for carbonyl in DMSO-d6_6) confirm connectivity and substituent positions .
  • X-ray Crystallography: Tools like SHELXL refine crystal structures, with ORTEP-3 visualizing bond angles and torsional strain. Monoclinic systems (space group P21_1/n) are common, with unit cell parameters (e.g., a = 8.93 Å, β = 99.47°) validated via diffraction data .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

  • Answer: Initial screens include:

  • Antiproliferative Assays: IC50_{50} determination against cancer cell lines (e.g., HT-29, MCF7) via MTT assays.
  • Tubulin Polymerization Inhibition: Microtubule destabilization measured via fluorescence-based tubulin polymerization kits.
  • ADME Profiling: Solubility (LogP via shake-flask method) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring (e.g., 3-methyl vs. nitro groups) influence biological activity, particularly in microtubule disruption?

  • Answer: Substituents modulate steric and electronic interactions with the colchicine-binding site (C-BS). For example:

  • 3-Methyl Group: Enhances hydrophobic interactions with β-tubulin residues (e.g., Leu248, Ala250), improving binding affinity.
  • Nitro Groups: Increase electron-withdrawing effects, potentially reducing solubility but enhancing cytotoxicity (IC50_{50} < 100 nM in PYB-SA derivatives) .
    • Data Table:
SubstituentIC50_{50} (HT-29)Tubulin Binding (Kd_d, nM)
3-Methyl0.087 µM12.3
3-Nitro0.056 µM8.7

Q. What computational strategies are used to model the interaction between this compound and the colchicine-binding site?

  • Answer:

  • Molecular Docking: AutoDock Vina or Glide predicts binding poses, with scoring functions (e.g., ΔG = -9.2 kcal/mol) validating hydrogen bonds to Thr179 and π-stacking with Phe164.
  • Molecular Dynamics (MD): GROMACS simulations (100 ns) assess stability of the ligand-protein complex, with RMSD < 2.0 Å indicating robust binding .

Q. How can contradictory data on enzymatic inhibition (e.g., varying IC50_{50} across studies) be resolved methodologically?

  • Answer:

  • Assay Standardization: Use identical buffer conditions (e.g., pH 7.4, 1 mM ATP) and enzyme sources (recombinant vs. cell lysate).
  • Kinetic Analysis: Determine Ki_i values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Orthogonal Validation: Cross-validate with SPR (surface plasmon resonance) for binding kinetics (kon_{on}/koff_{off}) .

Q. What strategies are effective in improving the metabolic stability of this sulfonamide derivative?

  • Answer:

  • Structural Modifications: Fluorination at para positions reduces CYP450-mediated oxidation.
  • Prodrug Design: Esterification of the sulfonamide group enhances oral bioavailability (e.g., t1/2_{1/2} increased from 2.1 to 6.3 h in rat models) .

Methodological Notes

  • Spectral Reference: Key 1H^1H NMR peaks for the parent compound include δ 7.81–7.70 (aromatic protons) and δ 3.79 (pyrrolidinone CH2_2) .
  • Crystallography: WinGX and Olex2 are recommended for refining diffraction data, with SHELXD resolving phase problems in twinned crystals .

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